molecular formula C7H7ClF4N2 B15298932 [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride

[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride

Cat. No.: B15298932
M. Wt: 230.59 g/mol
InChI Key: NDFSWDKFOIOLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride: is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic characteristics, making the compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of Selectfluor®, a fluorinating agent, which facilitates the high-yield preparation of substituted fluoropyridines . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable for designing molecules with specific reactivity and stability .

Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various applications, including the development of herbicides and insecticides .

Mechanism of Action

The mechanism of action of [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally, the compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 4-Fluoro-2-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties .

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-4(3-12)1-2-13-6(5)7(9,10)11;/h1-2H,3,12H2;1H

InChI Key

NDFSWDKFOIOLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)F)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.